2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with tert-butoxycarbonyl (Boc) protected amino group, chlorine, and fluorine atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, have been found to interact with receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The tert-butyloxycarbonyl (boc) group is known to protect the amino group in peptide synthesis . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
It’s worth noting that boc-protected amino acids are commonly used in peptide synthesis . Peptides play key roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors .
Pharmacokinetics
The boc group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .
Result of Action
The removal of the boc group under acidic conditions can reveal an amino group, which can participate in further reactions . This can lead to the synthesis of complex peptides, which can have various biological effects depending on their structure .
Action Environment
The action of 2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions may vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and tetrahydrofuran at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoic acid core can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Reagents such as trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol are used for deprotection.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzoic acid derivatives.
Deprotection Reactions: The major product is the free amine, along with by-products such as carbon dioxide and tert-butyl alcohol.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid can be compared with other Boc-protected amino acids and benzoic acid derivatives:
Properties
IUPAC Name |
4-chloro-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-8-5-6(13)4-7(14)9(8)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRXOMQSEWZGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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